molecular formula C15H13N B14253887 N-methylanthracen-9-amine CAS No. 423125-85-3

N-methylanthracen-9-amine

Katalognummer: B14253887
CAS-Nummer: 423125-85-3
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: XQMQIMWCQMZJMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylanthracen-9-amine is an organic compound belonging to the class of anthracenes, which are characterized by three linearly fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylanthracen-9-amine typically involves the N-methylation of anthracen-9-amine. One common method is the reaction of anthracen-9-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-methylanthracen-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-9-anthracenone using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield N-methyl-9,10-dihydroanthracen-9-amine.

    Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-methyl-9-anthracenone.

    Reduction: N-methyl-9,10-dihydroanthracen-9-amine.

    Substitution: Various halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-methylanthracen-9-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-methylanthracen-9-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Methylanthracene: Similar structure but lacks the amine group.

    Anthracen-9-amine: Similar structure but lacks the methyl group.

    9,10-Dimethylanthracene: Contains two methyl groups instead of one.

Uniqueness

N-methylanthracen-9-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

423125-85-3

Molekularformel

C15H13N

Molekulargewicht

207.27 g/mol

IUPAC-Name

N-methylanthracen-9-amine

InChI

InChI=1S/C15H13N/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,16H,1H3

InChI-Schlüssel

XQMQIMWCQMZJMX-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C=CC=CC2=CC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.